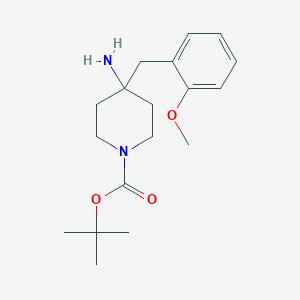

叔丁基 4-氨基-4-(2-甲氧基苄基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions from piperidin-4-ylmethanol . Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods could potentially be adapted for the synthesis of tert-Butyl 4-amino-4-(2-methoxybenzyl)piperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and optimized using density functional theory (DFT) . The molecular structure is often stabilized by intramolecular hydrogen bonds, as seen in the case of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .

Chemical Reactions Analysis

The tert-butyl and piperidine structures in the compounds are reactive sites that can undergo various chemical reactions. For instance, the tert-butyl group can be deprotected under acidic conditions, and the piperidine ring can participate in nucleophilic substitution reactions. The presence of functional groups such as amino and methoxy can lead to further derivatization, as seen in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of tert-butyl groups typically increases the steric bulk, affecting the solubility and reactivity of the compound. The piperidine ring's conformation, such as the chair conformation observed in tert-butyl 4-{3-[6-(4-methadoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, can also influence the compound's physical properties . The melting points, solubility, and stability of these compounds can be determined experimentally and are essential for their practical applications in synthesis and drug development.

科学研究应用

合成和表征

作为关键中间体的合成: 叔丁基 4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-羧酸酯是合成万德他尼(一种用于癌症治疗的药物)的关键中间体。该化合物通过酰化、磺化和取代等多步骤工艺合成,总收率为 20.2% (Wang、Wang、Tang 和 Xu,2015)。

在生物活性化合物中的作用: 另一种变体,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,是生产具有重要生物活性的化合物(如克唑替尼)的重要中间体。其合成涉及叔丁基-4-羟基哌啶-1-羧酸酯,总收率为 49.9% (Kong、Zhang、Xu、Zhou、Zheng 和 Xu,2016)。

结构和热分析: 研究还扩展到相关化合物的合成和表征,包括 X 射线和 DFT 分析,以了解其分子结构和潜在应用 (Çolak、Karayel、Buldurun 和 Turan,2021)。

医药化合物的合成

抗癌药物的合成: 由哌啶-4-基甲醇合成的叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯,是小分子抗癌药物的关键中间体。合成过程涉及亲核取代等多种反应,总收率高达 71.4% (Zhang、Ye、Xu 和 Xu,2018)。

生物碱衍生物的合成: 还有关于使用叔丁基 2-羟基-7-[N-甲基-N-(α-甲基-对甲氧基苄基)氨基]环庚-3-烯-1-羧酸酯不对称合成生物碱衍生物(如 (+)-伪可卡因)的研究 (Brock、Davies、Lee、Roberts 和 Thomson,2012)。

分子和晶体学研究

- 晶体学和分子堆积: 涉及叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯的研究集中在其晶体结构和分子堆积上,这对于了解这些化合物的性质和潜在应用至关重要 (Didierjean、Marin、Wenger、Briand、Aubry 和 Guichard,2004)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

作用机制

Target of Action

It is known to be a 4-aryl piperidine , which are often used as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The mode of action of this compound is likely related to its role in PROTAC development . As a linker, it would connect the E3 ligase recruiting moiety to the moiety that binds the target protein. The formation of this ternary complex allows the target protein to be ubiquitinated by the E3 ligase, marking it for degradation by the proteasome .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific target protein being degraded. By influencing the levels of a particular protein, it could impact a variety of cellular processes. The ubiquitin-proteasome system, which is responsible for protein degradation, is a critical regulatory pathway in cells and influences numerous biological processes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. By reducing the levels of a particular protein, it could influence a variety of cellular processes, potentially leading to changes in cell behavior or function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can all impact a compound’s stability and effectiveness. For example, thermal decomposition can lead to the release of irritating gases and vapors . Additionally, the compound can cause burns of eyes, skin, and mucous membranes .

属性

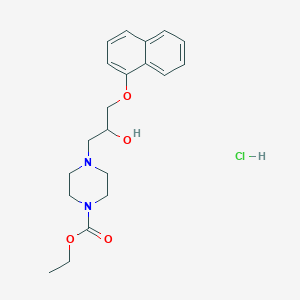

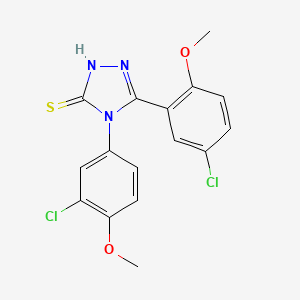

IUPAC Name |

tert-butyl 4-amino-4-[(2-methoxyphenyl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(19,10-12-20)13-14-7-5-6-8-15(14)22-4/h5-8H,9-13,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAAMVNKKYFNIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3001363.png)

![2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3001365.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)

![4-(cyclopropylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3001375.png)

![8,8abeta-Dihydro-3abetaH-indeno[1,2-d]oxazole-2-amine](/img/structure/B3001381.png)